4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isoxazole and pyrazole moieties in a single molecule offers unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The pyrazole ring can be formed through the condensation of 1,3-diketones with arylhydrazines .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole share the isoxazole ring and exhibit similar reactivity.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole have similar structural features and chemical properties.
Uniqueness: 4-Isoxazol-5-yl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of both isoxazole and pyrazole rings in a single molecule
Properties
IUPAC Name |
1-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-4-5(6-2-3-9-14-6)7(10-11)8(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQXISDTNDUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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